molecular formula C17H14ClNO2 B8707829 6-(Benzyloxy)-4-chloro-7-methoxyquinoline

6-(Benzyloxy)-4-chloro-7-methoxyquinoline

Cat. No.: B8707829
M. Wt: 299.7 g/mol
InChI Key: VKIDMVXAAMVIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-4-chloro-7-methoxyquinoline is an organic compound with the molecular formula C17H14ClNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 4-position, a methoxy group at the 7-position, and a benzyloxy group at the 6-position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroquinoline, methoxybenzene, and benzyl chloride.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures to ensure complete conversion and high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped with temperature and pressure control systems.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Benzyloxy)-4-chloro-7-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 7-methoxy-6-benzyloxyquinoline.

    Substitution: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) are used for substitution reactions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 7-Methoxy-6-benzyloxyquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)-4-chloro-7-methoxyquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

    4-Chloro-6-methoxyquinoline: Lacks the benzyloxy group, making it less lipophilic.

    7-Methoxy-6-benzyloxyquinoline: Lacks the chloro group, which may affect its reactivity and biological activity.

    4-Chloro-7-benzyloxyquinoline: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness: 6-(Benzyloxy)-4-chloro-7-methoxyquinoline is unique due to the presence of all three functional groups (chloro, methoxy, and benzyloxy) on the quinoline ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

4-chloro-7-methoxy-6-phenylmethoxyquinoline

InChI

InChI=1S/C17H14ClNO2/c1-20-16-10-15-13(14(18)7-8-19-15)9-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

VKIDMVXAAMVIKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1OCC3=CC=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Benzyloxy-7-methoxy-4-quinolone (2.4 g), diisopropylamine (5 eq, 7.4 ml), and phosphorus oxychloride (2.5 eq, 2.0 ml) were added, and the mixture was stirred at 110° C. for one hr. The stirred mixture was concentrated under the reduced pressure. Chloroform and iced water were then added to the concentrate. The mixture was rendered weakly alkaline by the addition of 28% aqueous ammonia, followed by extraction with chloroform. The extract was washed with saturated brine and was dried over sodium sulfate, and the solvent was then removed by evaporation under the reduced pressure. The crude thus obtained was purified by chromatography on silica gel using chloroform/methanol for development to give the title compound (1.6 g, yield 63%).
Name
6-Benzyloxy-7-methoxy-4-quinolone
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.